Cas no 1260902-25-7 (1-(trifluoromethyl)cyclopentane-1-carbonitrile)

1-(Trifluoromethyl)cyclopentane-1-carbonitrile is a fluorinated organic compound featuring a cyclopentane backbone substituted with both a trifluoromethyl group and a nitrile functionality. The presence of the electron-withdrawing trifluoromethyl group enhances the compound's stability and reactivity, making it valuable in synthetic chemistry, particularly in the preparation of fluorinated intermediates. The nitrile group offers versatility for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural properties contribute to improved metabolic stability and lipophilicity in drug design. This compound is typically handled under controlled conditions due to its reactivity, and its synthesis requires precise methodologies to ensure high purity and yield.
1-(trifluoromethyl)cyclopentane-1-carbonitrile structure
1260902-25-7 structure
Product Name:1-(trifluoromethyl)cyclopentane-1-carbonitrile
CAS No:1260902-25-7
MF:C7H8F3N
MW:163.140332221985
CID:4583450
Update Time:2025-06-08

1-(trifluoromethyl)cyclopentane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarbonitrile, 1-(trifluoromethyl)-
    • 1-(trifluoromethyl)cyclopentane-1-carbonitrile
    • Inchi: 1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2
    • InChI Key: OCJZECXHONKWKL-UHFFFAOYSA-N
    • SMILES: C1(C(F)(F)F)(C#N)CCCC1

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Additional information on 1-(trifluoromethyl)cyclopentane-1-carbonitrile

Introduction to 1-(trifluoromethyl)cyclopentane-1-carbonitrile (CAS No. 1260902-25-7)

1-(trifluoromethyl)cyclopentane-1-carbonitrile, also known by its CAS number 1260902-25-7, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its cyclopentane ring structure with a trifluoromethyl group and a cyano group, which contribute to its distinctive reactivity and stability.

The molecular formula of 1-(trifluoromethyl)cyclopentane-1-carbonitrile is C8H9F3N, and it has a molecular weight of approximately 180.15 g/mol. The presence of the trifluoromethyl group imparts significant fluorine content, which can influence the compound's physical and chemical properties, such as solubility, melting point, and reactivity. The cyano group, on the other hand, is a versatile functional group that can participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry.

In the realm of pharmaceutical research, 1-(trifluoromethyl)cyclopentane-1-carbonitrile has shown promise as a building block for the synthesis of novel drugs. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of drug molecules, which can improve their pharmacokinetic properties. Additionally, the cyano group can be readily converted into other functional groups through various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. These transformations can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Recent studies have explored the use of 1-(trifluoromethyl)cyclopentane-1-carbonitrile in the synthesis of small molecules for treating various diseases. For example, researchers at the University of California have reported the synthesis of a series of derivatives from this compound that exhibit potent anti-cancer activity against multiple cancer cell lines. These derivatives were found to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. The unique structure of 1-(trifluoromethyl)cyclopentane-1-carbonitrile allows for fine-tuning of these derivatives to optimize their therapeutic potential.

Beyond pharmaceutical applications, 1-(trifluoromethyl)cyclopentane-1-carbonitrile has also found use in materials science. The fluorinated nature of this compound makes it an attractive candidate for the development of advanced materials with enhanced properties. For instance, researchers at the Massachusetts Institute of Technology have utilized this compound as a monomer in the synthesis of fluorinated polymers with improved thermal stability and chemical resistance. These polymers have potential applications in areas such as coatings, adhesives, and electronic devices.

The synthesis of 1-(trifluoromethyl)cyclopentane-1-carbonitrile typically involves multi-step processes that include the formation of the cyclopentane ring and the introduction of the trifluoromethyl and cyano groups. One common approach involves starting from cyclopentanone and using a series of reactions such as nucleophilic substitution and cyanation to achieve the desired product. Advances in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound on both laboratory and industrial scales.

The safety profile of 1-(trifluoromethyl)cyclopentane-1-carbonitrile is an important consideration for its use in various applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure safety in laboratory settings. Researchers should follow standard guidelines for working with organic compounds and take appropriate precautions to minimize exposure.

In conclusion, 1-(trifluoromethyl)cyclopentane-1-carbonitrile (CAS No. 1260902-25-7) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique chemical structure provides a foundation for developing novel drugs and advanced materials with improved properties. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern chemistry.

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